4-Bromo-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol
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Overview
Description
Scientific Research Applications
4-Bromo-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme inhibition and protein interactions.
Industry: Utilized in the development of new materials and chemical sensors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol can be achieved through a multi-step process involving the reaction of 4-chloro-3-methylphenylamine with 4-bromo-2-hydroxybenzaldehyde. The reaction typically involves the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The bromine and chlorine atoms may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-chloro-2-methylaniline: Similar structure but lacks the phenolic group.
Phenol, 2-bromo-4-methyl-: Similar phenolic structure but different substitution pattern.
Uniqueness
4-Bromo-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol is unique due to its combination of a phenolic group, bromine, and chlorine atoms, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-bromo-2-[(4-chloro-3-methylanilino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO/c1-9-6-12(3-4-13(9)16)17-8-10-7-11(15)2-5-14(10)18/h2-7,17-18H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTLYBMFBOZMOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2=C(C=CC(=C2)Br)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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